8-Bromo-N-[(5-fluoro-2,3-dihydrobenzofuran-4-YL)methyl]-[1,2,4]triazolo[4,3-C]pyrimidin-5-amine
CAS No.:
Cat. No.: VC15892362
Molecular Formula: C14H11BrFN5O
Molecular Weight: 364.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11BrFN5O |
|---|---|
| Molecular Weight | 364.17 g/mol |
| IUPAC Name | 8-bromo-N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |
| Standard InChI | InChI=1S/C14H11BrFN5O/c15-10-6-18-14(21-7-19-20-13(10)21)17-5-9-8-3-4-22-12(8)2-1-11(9)16/h1-2,6-7H,3-5H2,(H,17,18) |
| Standard InChI Key | OGEBOVMXBNQJQD-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C1C(=C(C=C2)F)CNC3=NC=C(C4=NN=CN43)Br |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of 8-bromo-N-[(5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl]- triazolo[4,3-c]pyrimidin-5-amine combines two pharmacologically significant heterocyclic systems: a triazolopyrimidine ring and a dihydrobenzofuran scaffold. The triazolopyrimidine core is substituted at the 8-position with bromine and at the 5-position with an amine group linked to a methyl-substituted dihydrobenzofuran.
Molecular Formula and Weight
The compound has the molecular formula C₁₄H₁₁BrFN₅O, corresponding to a molecular weight of 364.17 g/mol . Its structural complexity arises from the fusion of aromatic and saturated rings, which influence its electronic distribution and reactivity.
| Property | Value |
|---|---|
| CAS Registry Number | 1951411-40-7 |
| Molecular Formula | C₁₄H₁₁BrFN₅O |
| Molecular Weight | 364.17 g/mol |
| Purity | ≥97% (HPLC) |
| Synonyms | SCHEMBL17841527; F89233 |
Structural Features
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Triazolopyrimidine Core: The triazolo[4,3-c]pyrimidine system is a bicyclic heteroaromatic ring system known for its electron-deficient nature, facilitating electrophilic substitution reactions.
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Bromine Substituent: The bromine atom at the 8-position enhances the compound’s potential as a substrate for cross-coupling reactions (e.g., Suzuki-Miyaura) .
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Dihydrobenzofuran Moiety: The 5-fluoro-2,3-dihydrobenzofuran group introduces steric bulk and modulates lipophilicity, which is critical for membrane permeability in drug design .
Physicochemical Properties
Solubility and Stability
The compound’s solubility is likely limited in aqueous media due to its aromatic heterocycles and bromine substituent. It is expected to dissolve in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Stability under ambient conditions is inferred from its storage recommendations (room temperature, inert atmosphere) .
Crystallographic Considerations
Although no single-crystal X-ray data are available for this specific compound, related triazolopyrimidines exhibit flattened envelope conformations in the pyrimidine ring, with puckering parameters (Q, θ, φ) indicating moderate distortion from planarity . The dihydrobenzofuran moiety likely adopts a near-planar arrangement, as seen in analogues .
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